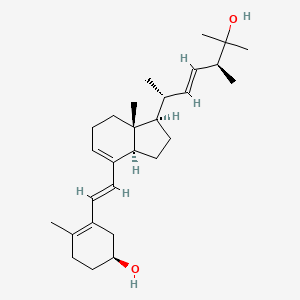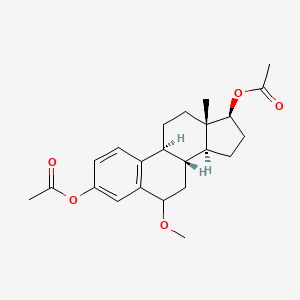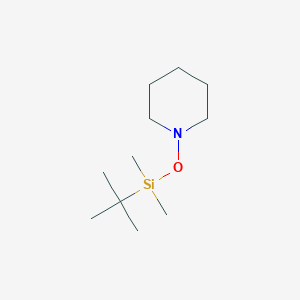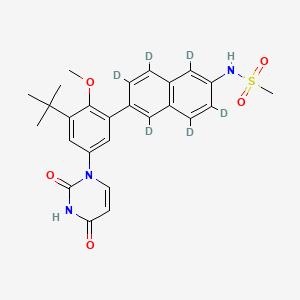![molecular formula C20H17ClN4O5 B13864455 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide is a complex organic compound known for its significant applications in medicinal chemistry. It is particularly noted for its role as a kinase inhibitor, making it valuable in cancer treatment research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide involves multiple steps. One common method starts with the preparation of 4-nitrophenyl cyclopropylcarbamate by reacting 4-nitrophenyl chloroformate with cyclopropylamine in acetonitrile at room temperature. This intermediate is then reacted with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its role in inhibiting specific kinases, making it valuable in cancer research
Medicine: Investigated for its potential in treating various cancers, including thyroid, renal cell carcinoma, and hepatocellular carcinoma
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Wirkmechanismus
The compound exerts its effects by inhibiting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. This inhibition prevents the phosphorylation and activation of these kinases, thereby blocking the signaling pathways involved in tumor cell proliferation and angiogenesis . The molecular targets include VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and FGFR1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenvatinib N-Oxide: A derivative with similar kinase inhibitory properties.
Desamino Hydroxy Lenvatinib: Another derivative with modifications to enhance its pharmacological profile.
Desamino Hydroxy Descyclopropyl Lenvatinib: A compound with structural similarities but different functional groups.
Uniqueness
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer high potency and selectivity as a kinase inhibitor. This makes it particularly effective in targeting multiple pathways involved in cancer progression .
Eigenschaften
Molekularformel |
C20H17ClN4O5 |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H17ClN4O5/c21-13-5-10(3-4-14(13)25-20(29)23-9-1-2-9)30-17-8-18(27)24-15-7-16(26)12(19(22)28)6-11(15)17/h3-9,26H,1-2H2,(H2,22,28)(H,24,27)(H2,23,25,29) |
InChI-Schlüssel |
ZYIYGDLCGGCPGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=O)NC4=CC(=C(C=C43)C(=O)N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


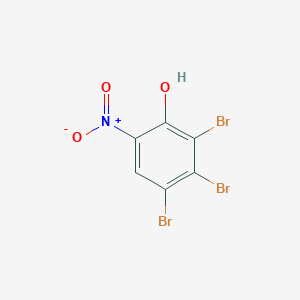
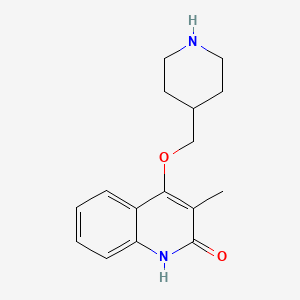
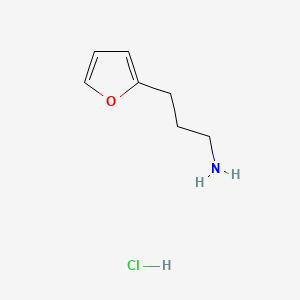
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
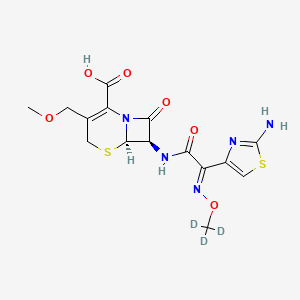
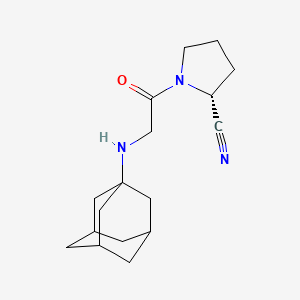

![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
